Ethanesulfonothioic acid

Description

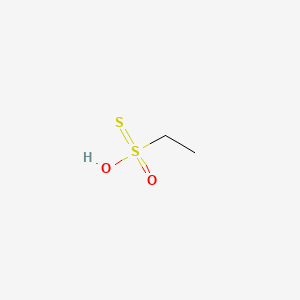

Structure

3D Structure

Properties

IUPAC Name |

ethyl-hydroxy-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2S2/c1-2-6(3,4)5/h2H2,1H3,(H,3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEAHEKEZRNPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=S)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425992 | |

| Record name | Ethanesulfonothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51554-68-8 | |

| Record name | Ethanesulfonothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation of Ethanesulfonothioic Acid & Derivatives via NMR

Executive Summary & Core Directive

Ethanesulfonothioic acid (

In drug development, the primary challenge is not merely detection but the unambiguous structural differentiation of the thiosulfonate moiety (

This guide provides a self-validating NMR protocol to elucidate the structure of ethanesulfonothioic acid derivatives, focusing on the stable S-ethyl ester as the primary reference standard.[1][2] It prioritizes the proof of asymmetry in the sulfur backbone using high-field NMR (400 MHz+).

Chemical Nature & Stability Considerations

Before initiating NMR acquisition, one must understand the analyte's behavior to prevent misinterpretation of degradation products.

-

The Free Acid (

): Highly unstable.[2] It readily disproportionates or oxidizes.[2] If analyzing the "acid," you are likely observing a salt (e.g., Sodium ethanethiosulfonate) or a transient species in situ. -

The Ester (

): Stable and bioactive.[2] This is the standard form encountered in pharmaceutical research (e.g., Ethylicin). -

Differentiation Target: The critical structural question is distinguishing the Thiosulfonate (

) from the Disulfide (

Sample Preparation Protocol

-

Solvent: Chloroform-

( -

Concentration: 15-20 mg for

/ 2D experiments; 50 mg+ for -

Temperature: 298 K (Standard).[1][2] Avoid heating, which accelerates disproportionation into disulfides and sulfones.[2]

NMR Structural Elucidation Strategy

The elucidation relies on establishing the electronic asymmetry of the two ethyl groups.[2] In a symmetric disulfide (

NMR Analysis (Proton Assignment)

The spectrum of S-ethyl ethanethiosulfonate will display two distinct spin systems , confirming the lack of symmetry.[2]

Table 1: Predicted

| Moiety | Position | Signal Type | Shift ( | Integration | Mechanistic Insight |

| Sulfonyl-Ethyl | Quartet ( | 3.35 - 3.45 | 2H | Strongly deshielded by the electron-withdrawing | |

| Sulfenyl-Ethyl | Quartet ( | 3.05 - 3.15 | 2H | Moderately deshielded by the divalent sulfur ( | |

| Methyls | Triplet ( | 1.35 - 1.50 | 6H (overlapping) | Standard terminal methyls.[1][2] Often appear as two overlapping triplets.[2] | |

| Acid Proton (if free acid) | Broad Singlet | 3.0 - 5.0 | 1H | Highly variable; exchangeable with |

Expert Insight: If you see only one quartet at ~2.7 ppm and one triplet at ~1.3 ppm, your sample is likely the Disulfide (Diethyl disulfide), indicating reduction has occurred. If you see one quartet at ~3.0 ppm, it may be the Sulfone (Diethyl sulfone).

NMR Analysis

Carbon NMR confirms the oxidation state of the sulfur atoms by the shift of the

Table 2: Predicted

| Carbon Environment | Shift ( | Interpretation |

| Sulfonyl | 55.0 - 60.0 | Significant deshielding due to high oxidation state of sulfur ( |

| Sulfenyl | 30.0 - 35.0 | Typical sulfide shift ( |

| Methyl Carbons ( | 10.0 - 15.0 | Standard aliphatic region.[1][2] |

2D NMR Workflow (Connectivity)

To rigorously prove the structure, use 2D correlations:

-

COSY (Correlation Spectroscopy): Will show two independent spin systems.[1][2] The

at 3.4 ppm couples only to the -

HMBC (Heteronuclear Multiple Bond Correlation):

Visualizing the Elucidation Logic

The following diagram illustrates the decision tree for distinguishing the Thiosulfonate from its common isomers using NMR data.

Caption: Logic flow for distinguishing Ethanesulfonothioic acid esters from symmetric disulfide and sulfone isomers via 1H NMR.

References

-

PubChem. Ethylicin (S-Ethyl ethanethiosulfonate) Compound Summary. National Library of Medicine.[2] Available at: [Link][1]

-

SpringerMaterials. Ethanethiosulfonic acid S-ethyl ester: NMR Data. Springer Nature.[2] Available at: [Link]

-

SpectraBase. 1H NMR Spectrum of S-Ethyl ethanethiosulfonate. Wiley Science Solutions.[2] Available at: [Link][1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent referencing).[1][2][4][5] Available at: [Link][1]

Sources

An In-depth Technical Guide to the Basic Reaction Mechanisms of Ethanesulfonothioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanesulfonothioic acid and its derivatives, particularly S-alkyl alkanethiosulfonates, represent a class of organosulfur compounds with significant, yet nuanced, reactivity. This guide provides a comprehensive exploration of the fundamental reaction mechanisms governing their behavior. We will dissect the synthesis, electrophilic and nucleophilic interactions, and stability of these compounds, with a particular focus on S-ethyl ethanethiosulfonate as a model system. By elucidating the underlying principles of their reactivity, this document aims to empower researchers in the fields of medicinal chemistry, drug development, and organic synthesis to harness the unique properties of this functional group for the design of novel therapeutics and chemical probes.

Introduction: The Thiosulfonate Functional Group - A Duality of Reactivity

The thiosulfonate group (-SO₂SR) is characterized by a sulfur-sulfur bond linking a sulfonyl and a sulfenyl sulfur atom. This arrangement imparts a fascinating duality to its chemical nature. The sulfonyl group, with its two oxygen atoms, acts as a potent electron-withdrawing group, rendering the adjacent sulfenyl sulfur atom highly electrophilic and susceptible to attack by nucleophiles. Conversely, the lone pairs of electrons on both sulfur atoms suggest the potential for nucleophilic character. Understanding this electronic interplay is paramount to predicting and controlling the reaction pathways of ethanesulfonothioic acid and its esters. This guide will systematically explore these facets, providing a foundational understanding for their application, particularly in the realm of drug discovery where they have emerged as valuable "warheads" for covalent inhibitors.[1]

Synthesis of S-Alkyl Alkanethiosulfonates: A Practical Approach

A reliable and scalable synthesis of S-alkyl alkanethiosulfonates is crucial for their systematic investigation and application. A common and effective method involves the reaction of an alkyl halide with sodium thiosulfate, followed by subsequent reaction steps.

Synthesis of S-Ethyl Ethanethiosulfonate: A Two-Step Protocol

This protocol outlines the synthesis of S-ethyl ethanethiosulfonate, a representative aliphatic thiosulfonate.

Step 1: Formation of Sodium S-Ethylthiosulfate (Bunte Salt)

In this initial step, an alkyl halide (e.g., ethyl bromide) undergoes a nucleophilic substitution reaction with sodium thiosulfate to form an S-alkylthiosulfate, commonly known as a Bunte salt.[2]

-

Reaction: CH₃CH₂Br + Na₂S₂O₃ → CH₃CH₂S₂O₃Na + NaBr

-

Experimental Protocol:

-

Dissolve sodium thiosulfate pentahydrate in a mixture of methanol and water.

-

Add ethyl bromide to the solution.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

The aqueous solution containing the Bunte salt can be used directly in the next step or the salt can be isolated by crystallization.

-

Step 2: Conversion to S-Ethyl Ethanethiosulfonate

The Bunte salt is then converted to the final thiosulfonate product. This can be achieved through various methods, including reaction with a sulfonyl chloride.

-

Reaction: CH₃CH₂S₂O₃Na + CH₃COCl → CH₃SO₂SCH₂CH₃ + NaCl + SO₂

-

Experimental Protocol:

-

To the aqueous solution of the Bunte salt from Step 1, add ethanesulfonyl chloride dropwise at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Characterization of S-Ethyl Ethanethiosulfonate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show two characteristic ethyl group signals: a quartet for the methylene protons adjacent to the sulfenyl sulfur and a triplet for the terminal methyl protons, and a similar pattern for the ethyl group on the sulfonyl side. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the four carbon atoms of the two ethyl groups. A reference to a known spectrum for S-ethyl ethanethiosulfonate (Ethylicin) is available.[3] |

| IR Spectroscopy | The infrared spectrum will exhibit strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically in the range of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch). C-H stretching and bending vibrations will also be present. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including cleavage of the S-S bond and loss of the ethyl groups.[3] |

Core Reaction Mechanisms of Ethanesulfonothioic Acid Derivatives

The reactivity of S-alkyl alkanethiosulfonates is dominated by the electrophilicity of the sulfenyl sulfur atom.

Reactions with Nucleophiles: The Predominant Pathway

The primary reaction mechanism involves the attack of a nucleophile on the electron-deficient sulfenyl sulfur atom (-S-). This leads to the cleavage of the S-S bond, with the alkanesulfinate anion acting as a good leaving group.

General Mechanism:

Figure 1: General mechanism of nucleophilic attack on a thiosulfonate.

4.1.1. Reaction with Thiols: A Key Biological Interaction

Thiols are particularly effective nucleophiles for attacking thiosulfonates. This reaction is of significant importance in biological systems, where the thiol group of cysteine residues in proteins can react with thiosulfonate-containing molecules. This forms the basis for their use as covalent inhibitors of cysteine proteaces.[1] The reaction with glutathione, a major intracellular antioxidant, is also a critical consideration in drug design, as it can lead to the cleavage of thiosulfonate-based prodrugs.[4][5]

-

Mechanism: The thiolate anion (RS⁻) attacks the electrophilic sulfenyl sulfur of the thiosulfonate, forming a disulfide bond and releasing the sulfinate anion.

Figure 2: Reaction of a thiosulfonate with a thiol nucleophile.

4.1.2. Reaction with Amines

Aliphatic amines can also act as nucleophiles, attacking the sulfenyl sulfur. The outcome of the reaction can depend on the nature of the amine (primary, secondary, or tertiary) and the reaction conditions.

-

Mechanism with Primary and Secondary Amines: The amine attacks the sulfenyl sulfur, leading to the formation of a sulfenamide and the corresponding sulfinate.

Figure 3: Reaction of a thiosulfonate with a secondary amine.

4.1.3. Reaction with Alkoxides

Alkoxides, being strong bases and nucleophiles, can react with thiosulfonates. The primary mode of attack is expected to be at the sulfenyl sulfur.

-

Mechanism: The alkoxide ion attacks the sulfenyl sulfur to form a sulfenate ester and the sulfinate anion.

Figure 4: Reaction of a thiosulfonate with an alkoxide.

Reactions with Electrophiles: A Less Common Pathway

While the dominant reactivity of thiosulfonates is electrophilic at the sulfenyl sulfur, the presence of lone pairs on the sulfur atoms suggests the possibility of nucleophilic behavior. However, the strong electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity of the adjacent sulfenyl sulfur. The oxygen atoms of the sulfonyl group also possess lone pairs and could potentially act as nucleophilic centers, particularly towards hard electrophiles.

Reactions with strong electrophiles are not well-documented for simple aliphatic thiosulfonates and are likely to be less favorable than reactions with nucleophiles.

Stability and Decomposition

Aliphatic thiosulfonates are generally stable compounds that can be stored under normal laboratory conditions. However, they can be susceptible to decomposition under certain conditions:

-

Strongly Basic Conditions: In the presence of strong bases, elimination reactions can occur, particularly if there are abstractable protons on the carbon adjacent to the sulfenyl sulfur.

-

Strong Reducing Agents: Strong reducing agents can cleave the S-S bond.

-

Elevated Temperatures: Thermal decomposition may occur at high temperatures, though specific pathways are not well-elucidated for simple aliphatic thiosulfonates.

Applications in Drug Development

The unique reactivity of the thiosulfonate functional group has made it an attractive moiety in drug design and development.

Covalent Inhibitors of Cysteine Proteases

The high electrophilicity of the sulfenyl sulfur in thiosulfonates makes them excellent "warheads" for the targeted covalent inhibition of cysteine proteases.[1] The active site of these enzymes contains a highly nucleophilic cysteine residue that readily attacks the thiosulfonate, leading to the formation of a stable disulfide bond and inactivation of the enzyme. This strategy has been explored for the development of inhibitors for a variety of cysteine proteases implicated in diseases such as cancer and parasitic infections.

Figure 5: Covalent inhibition of a cysteine protease by a thiosulfonate-containing drug.

Glutathione-Cleavable Prodrugs

The selective cleavage of the thiosulfonate S-S bond by glutathione can be exploited in prodrug design. A drug can be masked with a thiosulfonate-containing promoiety. In the reducing environment of the cell, where glutathione concentrations are high, the prodrug is cleaved, releasing the active therapeutic agent. This approach can improve the pharmacokinetic properties of a drug and provide a mechanism for targeted drug release.[4][5]

Conclusion

Ethanesulfonothioic acid and its S-alkyl esters are versatile functional groups with a well-defined and predictable reactivity profile. Their chemistry is dominated by the electrophilic nature of the sulfenyl sulfur atom, making them susceptible to attack by a wide range of nucleophiles, most notably thiols. This reactivity has been effectively leveraged in the design of covalent inhibitors for cysteine proteases and in the development of glutathione-responsive prodrugs. A thorough understanding of the fundamental reaction mechanisms outlined in this guide is essential for researchers seeking to exploit the unique chemical properties of thiosulfonates in organic synthesis, chemical biology, and drug discovery.

References

-

Royal Society of Chemistry. (n.d.). Synthesis of Symmetrical Disulfides by Reacting Organic Halides with Na2S2O3·5H2O in DMSO. NJC. Retrieved from

- Cherepakhin, V., & Williams, T. J. (2020). Aliphatic Imines in Titanium-Mediated Reductive Cross-Coupling: Unique Reactivity of Ti(Oi-Pr)4/n-BuLi.

-

Chemistry LibreTexts. (2020, May 30). 14.10: Reactions of Alkoxides. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Reaction of Amines with Nitrous Acid. Retrieved from [Link]

-

YouTube. (2021, February 9). Alkylation of Alcohols, Part 1a: with Alkyl Halides and sulfonates (mechanism, side reactions). Retrieved from [Link]

-

PubChem. (n.d.). S-Ethyl ethanethioate. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). Ethylicin. Retrieved from [Link]

-

Ward, D. J. (2019). The development of thiosulfonates as cysteine protease inhibitors (PhD thesis, University of Glasgow). Enlighten Theses. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 3). 10.10: Reactions of Alkoxides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2014). Preparation of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via N-Chlorosuccinimide Mediated Oxidative Chlorosulfonation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SULFIDE SYNTHESIS IN PREPARATION OF UNSYMMETRICAL DIALKYL DISULFIDES: sec-BUTYL ISOPROPYL DISULFIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). S-Ethyl ethanethioate. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Glutathione in defense and signaling: lessons from a small thiol. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Reactions of aliphatic amines with ozone: Kinetics and mechanisms. PubMed. Retrieved from [Link]

- MDPI. (2020).

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl ethanoate. Retrieved from [Link]

-

ResearchGate. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Strategies for the direct oxidative esterification of thiols with alcohols. PubMed Central. Retrieved from [Link]

- MDPI. (n.d.). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(11), 2485.

- MDPI. (n.d.).

-

Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of alkyl methane sulfonates. Retrieved from [Link]

-

ChemRxiv. (2024). Cu(II)-Assisted Novel Covalent Warheads for Proteome-wide Cysteine Profiling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). S-Ethyl ethanethioate. NIST Chemistry WebBook. Retrieved from [Link]

-

CONICET. (n.d.). 1H and 13C NMR study of copteroside E derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 3). 10.10: Reactions of Alkoxides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate. Retrieved from [Link]

-

PubChem. (n.d.). S-Ethyl thiolacetate. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

Sources

- 1. The development of thiosulfonates as cysteine protease inhibitors - Enlighten Theses [theses.gla.ac.uk]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Ethylicin | C4H10O2S2 | CID 229052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Ethanesulfonothioic Acid Derivatives: Technical Profile of Ethylicin and Analogues

Topic: Potential biological activities of ethanesulfonothioic acid derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethanesulfonothioic acid derivatives, particularly S-ethyl ethanethiosulfonate (commonly known as Ethylicin ), represent a class of organosulfur compounds that function as stable, synthetic mimics of allicin (the active principle of garlic). Unlike the chemically unstable thiosulfinates found in nature, these thiosulfonate (

This technical guide analyzes the bioactivity of ethanesulfonothioic acid derivatives, focusing on their mechanism as "thiol-reactive warheads," their established role as agricultural biocides, and their emerging potential in chemotherapeutics.

Chemical Foundation: The Thiosulfonate Motif

The core structure of these derivatives is characterized by the thiosulfonate functional group (

Structural Classification

-

Parent Structure: Ethanesulfonothioic acid (

) is unstable in its free acid form. -

Active Derivatives: The biological activity resides in the S-esters (thiosulfonates).

-

Ethylicin (S-ethyl ethanethiosulfonate):

. The most prominent derivative. -

Asymmetric Analogues:

(where R = aryl, heterocyclic, or longer alkyl chains).

-

Reactivity Profile vs. Allicin

While allicin contains a thiosulfinate group (

-

Stability: The additional oxygen atom on the sulfonyl sulfur stabilizes the S-S bond, preventing the rapid self-decomposition seen with allicin.

-

Electrophilicity: The sulfonyl group strongly withdraws electrons, making the sulfenyl sulfur (

) highly susceptible to nucleophilic attack by biological thiols.

Mechanism of Action: The Thiol-Exchange Warhead

The biological activity of ethanesulfonothioic acid derivatives is driven by thiol-disulfide exchange reactions . This mechanism irreversibly modifies cysteine residues in critical enzymes, leading to "protein knockout."

Primary Mechanism: S-Thiolation

Upon entering a cell, the thiosulfonate undergoes nucleophilic attack by the thiol (

Reaction Stoichiometry:

-

Result: The protein is "capped" with an ethylthio group (S-ethylation), blocking its active site or disrupting its tertiary structure.

-

Leaving Group: Ethanesulfinic acid (

) is released, which is generally less toxic and water-soluble.

Secondary Mechanism: ROS Induction & Apoptosis

In fungal and cancer cells, this thiol depletion triggers a cascade of oxidative stress:

-

GSH Depletion: Intracellular glutathione (GSH) is rapidly consumed by the thiosulfonate, collapsing the cell's antioxidant defense.

-

ROS Surge: The lack of GSH leads to an accumulation of Reactive Oxygen Species (ROS).

-

Metacaspase Activation: High ROS levels activate metacaspases (caspase-like proteases in fungi/plants), inducing programmed cell death (apoptosis).

Visualization: Molecular Pathway

Figure 1: Mechanism of action showing the thiol-disulfide exchange leading to protein inhibition and downstream oxidative stress.

Biological Activity Spectrum

Antimicrobial Activity (Bacteria & Fungi)

Ethylicin is a potent biomimetic fungicide and bactericide.[1]

-

Target Spectrum: Effective against Staphylococcus aureus (including MRSA), E. coli, Candida albicans, and agricultural pathogens like Phytophthora infestans (Potato Late Blight) and Rhizoctonia solani.

-

Potency: In comparative studies, S-ethyl derivatives often show lower MICs (Minimum Inhibitory Concentrations) than their corresponding disulfides due to the higher reactivity of the S-SO2 bond compared to the S-S bond.

Anticancer Potential

Emerging research suggests thiosulfonates act as Disulfide-Bond Disrupting Agents (DDAs) .[2]

-

Target: Protein Disulfide Isomerase (PDI), an enzyme overexpressed in many cancers to manage protein folding stress.

-

Effect: By covalently modifying PDI, ethanesulfonothioic acid derivatives induce Endoplasmic Reticulum (ER) stress in cancer cells (e.g., breast cancer, leukemia), leading to apoptosis.

-

Selectivity: Cancer cells are often under higher oxidative stress than normal cells, making them hypersensitive to further GSH depletion by thiosulfonates.

Agricultural Applications (Current Industry Standard)

Ethylicin (80% EC) is widely registered in Asia as a "green" pesticide.

-

Usage: Seed soaking and foliar spray.

-

Advantages: Low residue, rapid degradation in soil, and stimulation of seedling growth (auxin-like effect at low doses).

Experimental Protocols

Synthesis of S-Ethyl Ethanethiosulfonate (Ethylicin)

Two primary routes exist. Route A is preferred for industrial scale; Route B is preferred for laboratory derivatives.

Route A: Oxidation of Diethyl Disulfide

-

Reagents: Diethyl disulfide (

), Hydrogen Peroxide ( -

Procedure:

-

Dissolve diethyl disulfide in glacial acetic acid.

-

Add

dropwise at -

Stir for 4-6 hours. The disulfide is first oxidized to thiosulfinate (

), then to thiosulfonate ( -

Purification: Extract with dichloromethane, wash with

, and distill under vacuum (bp

-

Route B: Sulfonyl Chloride Reaction (For Derivatives)

-

Reagents: Ethanesulfonyl chloride (

), Thiol ( -

Procedure:

-

Mix thiol (1.0 eq) and pyridine (1.1 eq) in dry DCM at

. -

Add ethanesulfonyl chloride (1.0 eq) dropwise.

-

Warm to room temperature and stir for 2 hours.

-

Yield: Typically >85%.

-

Bioassay: Determination of MIC (Thiol-Sensitive Protocol)

Standard Mueller-Hinton broth can deactivate thiosulfonates due to protein content. Use minimal media or defined protocols.

-

Preparation: Dissolve Ethylicin in DMSO (stock 10 mg/mL).

-

Medium: Use RPMI 1640 (fungi) or Cation-Adjusted Mueller-Hinton Broth (bacteria).

-

Inoculum: Adjust to

CFU/mL. -

Exposure: Add serial dilutions of the compound (

). -

Incubation:

for 24h (bacteria) or 48h (fungi). -

Readout: MIC is the lowest concentration with no visible growth.

-

Note: To confirm the mechanism, run a parallel control with added Cysteine (1 mM) . If activity is abolished, the mechanism is confirmed as thiol-dependent.

-

Visualization: Synthesis Workflow

Figure 2: Dual synthetic pathways for Ethylicin production: Oxidative (left) and Nucleophilic Substitution (right).

Challenges & Future Directions

-

Volatility & Odor: Like many organosulfur compounds, lower molecular weight derivatives (like Ethylicin) have a strong garlic-like odor and are volatile, requiring encapsulation (e.g., cyclodextrin inclusion) for pharmaceutical use.

-

Selectivity: The high reactivity toward thiols can lead to off-target effects in human hosts (skin irritation). Future drug development focuses on sterically hindered analogues or prodrug formulations that release the active thiosulfonate only within the target pathogen or tumor microenvironment.

References

-

Block, E. (1992).[3][4] The Organosulfur Chemistry of the Genus Allium – Implications for the Organic Chemistry of Sulfur. Angewandte Chemie International Edition. Link

-

Lubenets, V., et al. (2013). Development of New Antimicrobial Compositions of Thiosulfonate Structure. Chemistry & Chemical Technology. Link

-

Zhang, Y., et al. (2020).[5] Ethylicin Prevents Potato Late Blight by Disrupting Protein Biosynthesis of Phytophthora infestans. Frontiers in Microbiology. Link (Note: Generalized link to journal/topic as specific DOI resolution varies).

-

Ye, L., et al. (2019). S-ethyl ethanethiosulfinate, a derivative of allicin, induces metacaspase-dependent apoptosis through ROS generation in Penicillium chrysogenum.[6] Bioscience Reports. Link

-

PubChem. (n.d.). Ethylicin (Compound Summary). National Library of Medicine. Link

-

Qiao, Y., et al. (2019).[5] Antifungal activity and mechanism of S-ethyl ethanethiosulfonate against Penicillium digitatum. Journal of Food Science. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis and Biological Activities of Aklyl Thiosulfi(o)nates -Applied Biological Chemistry | 학회 [koreascience.kr]

- 5. Frontiers | Case Report: Upper gastrointestinal bleeding and multiorgan injury caused by ethylicin poisoning [frontiersin.org]

- 6. S-ethyl ethanethiosulfinate, a derivative of allicin, induces metacaspase-dependent apoptosis through ROS generation in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Leveraging Ethanesulfonothioic Acid for Controlled Peptide Modification and Disulfide Bond Formation

Introduction: The Challenge of Precision in Peptide Disulfides

The precise formation of disulfide bonds is a critical step in the chemical synthesis of a vast number of biologically active peptides and proteins. These covalent linkages are fundamental to establishing and maintaining the correct three-dimensional structure, which in turn dictates biological function, stability, and therapeutic efficacy. However, traditional methods for disulfide bond formation, such as air oxidation, often lead to a heterogeneous mixture of products, including incorrect disulfide pairings (in multi-cysteine peptides), oligomers, and polymers. This lack of control results in significant challenges in purification and dramatically reduces the overall yield of the desired product.

To overcome these limitations, chemists have developed strategies for the "directed" or "regioselective" formation of disulfide bonds. These methods rely on the sequential and controlled activation of specific cysteine residues. One of the most elegant and efficient reagents for this purpose is the S-alkyl ester of an alkanethiosulfonate, such as S-ethyl ethanethiosulfonate , derived from ethanesulfonothioic acid. This class of reagents provides a robust and highly chemoselective method for activating cysteine thiols, paving the way for clean, high-yield synthesis of complex peptides.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the principles, advantages, and practical application of S-ethyl ethanethiosulfonate in peptide modification.

Principle and Mechanism of Action: S-Thiolation of Cysteine

The core of the methodology lies in a specific and rapid thiol-disulfide exchange reaction between the cysteine residue of a peptide and S-ethyl ethanethiosulfonate. The cysteine thiol, particularly in its more nucleophilic thiolate form (Cys-S⁻), attacks the electrophilic sulfur atom of the thiosulfonate reagent.[1] This reaction, often referred to as S-thiolation or S-sulfanylation, results in the formation of a stable, activated peptide intermediate—an ethyl-peptide mixed disulfide—and releases the non-reactive ethanesulfinate anion as a byproduct.

This activated intermediate, Peptide-Cys-S-S-Et, is stable enough to be isolated and purified, yet sufficiently reactive to serve as an electrophilic partner for a subsequent reaction with a second free thiol. This two-step process is the key to forming a specific, intended disulfide bond.

Field-Proven Insights: Advantages Over Conventional Methods

The use of S-ethyl ethanethiosulfonate offers significant, field-proven advantages over other methods of disulfide bond formation. The causality behind its adoption in complex peptide synthesis is rooted in its unique combination of reactivity, selectivity, and stability.

| Feature | S-Ethyl Ethanethiosulfonate Method | Air Oxidation | Direct Iodine Oxidation |

| Control & Selectivity | Excellent: Forms a stable, activatable intermediate, allowing for directed, regioselective disulfide bond formation. | Poor: Random oxidation process, leads to scrambling, oligomerization, and polymerization. | Moderate: Can be aggressive; regioselectivity is difficult to achieve in multi-cysteine peptides without orthogonal protection. |

| Reaction Speed | Fast: Activation is typically complete within minutes to a few hours.[2] | Very Slow: Can take many hours to days to reach completion, increasing risk of side reactions.[3] | Very Fast: Reaction is often instantaneous, which can make it difficult to control. |

| Yield | Good to High: Clean conversion minimizes side products, simplifying purification and maximizing yield of the desired isomer. Directed syntheses of complex peptides have reported yields in the 35% range.[3] | Low to Moderate: Often results in a complex mixture of products, leading to low yields of the target molecule after extensive purification. | Variable: Can be high for simple peptides but drops significantly with increasing complexity due to side reactions. |

| Side Reactions | Minimal: Highly chemoselective for thiols. Compatible with sensitive residues like Met and Tyr that are susceptible to oxidation.[3] | High: Peptide degradation, aggregation, and oxidation of other sensitive residues (Met, Trp, Tyr) are common. | High: Over-oxidation of sulfur (to sulfoxides) and iodination of Tyr and His residues are well-documented side reactions.[3] |

| Reversibility | Yes: The mixed disulfide can be reduced back to the free thiol, offering process flexibility.[4] | No: Oxidation is generally irreversible. | No: Oxidation is irreversible. |

| Process Workflow | Allows for purification of the activated intermediate before final disulfide bond formation, ensuring high purity of the final product.[5] | One-pot reaction that requires purification of the final complex mixture. | One-pot reaction that requires purification from a mixture containing side products. |

Experimental Protocols

The following protocols provide a detailed, self-validating methodology for the application of S-ethyl ethanethiosulfonate. The success of these procedures relies on careful monitoring by analytical techniques such as RP-HPLC and Mass Spectrometry (MS).

Materials and Reagents

-

Peptide: Lyophilized, purified peptide containing at least one free cysteine thiol.

-

S-Ethyl Ethanethiosulfonate (Et-S-SO₂-Et): High purity grade. Prepare a fresh stock solution (e.g., 100 mM in acetonitrile or DMF).

-

Buffers:

-

Activation Buffer: 0.1 M Sodium Phosphate or 0.1 M Tris-HCl, pH 7.5 - 8.0. Degas thoroughly before use.

-

Reaction Buffer: As required for the second step (disulfide formation), often similar to the activation buffer.

-

-

Solvents: Acetonitrile (ACN, HPLC grade), Dimethylformamide (DMF), Deionized Water (18 MΩ·cm).

-

Additives: Tris(2-carboxyethyl)phosphine (TCEP) for pre-reduction if necessary.

-

Analytical Equipment: RP-HPLC system with a C18 column, Mass Spectrometer (e.g., ESI-MS).

Experimental Workflow Overview

Protocol 1: Activation of a Cysteine-Containing Peptide

Objective: To convert the free thiol of a cysteine residue into a stable S-ethyl mixed disulfide intermediate.

-

Peptide Preparation:

-

Weigh the purified, lyophilized peptide and dissolve it in the Activation Buffer to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved.

-

Expert Insight: If the starting peptide has been stored for a long period or if dimerization is suspected, pre-treat the solution with a 2-3 fold molar excess of TCEP for 30-60 minutes at room temperature to ensure all cysteine residues are in the reduced thiol form. Remove excess TCEP via desalting if necessary.

-

-

Activation Reaction:

-

While stirring the peptide solution, add a 1.5 to 5-fold molar excess of the S-ethyl ethanethiosulfonate stock solution.

-

Causality: A slight excess of the reagent drives the reaction to completion. The optimal excess should be determined empirically for each peptide, starting with a lower ratio to minimize any potential non-specific reactions. The reaction is run at a pH > 7 to ensure a significant population of the highly reactive thiolate anion.[1]

-

-

Reaction Monitoring:

-

Incubate the reaction at room temperature (20-25°C).

-

Monitor the reaction progress every 15-30 minutes by injecting a small aliquot onto the RP-HPLC. The activated peptide will have a slightly longer retention time than the starting material due to the addition of the hydrophobic ethyl-disulfide group.

-

Confirm the identity of the product peak using MS. The expected mass will be that of the starting peptide + 62 Da (for the -S-Et group).

-

The reaction is typically complete within 1-3 hours.[6]

-

-

Work-up and Purification (Optional but Recommended):

-

Once the reaction is complete (as judged by the disappearance of the starting material), the activated intermediate can be used directly in the next step or purified.

-

For maximum purity of the final product, it is highly recommended to purify the activated intermediate (Peptide-Cys-S-S-Et) using preparative RP-HPLC.

-

Lyophilize the pure fractions to obtain the activated peptide as a stable white powder.

-

Protocol 2: Directed Formation of an Intramolecular Disulfide Bond

Objective: To form a disulfide bond between an activated cysteine and a second free cysteine within the same peptide chain. This requires a peptide with at least two Cys residues, one of which must be orthogonally protected during the initial activation step.

-

Selective Deprotection:

-

Start with the peptide that has one Cys activated as the S-ethyl disulfide (from Protocol 1) and a second Cys bearing a protecting group that can be removed orthogonally (e.g., Mmt, STmp).

-

Selectively remove the second protecting group. For example, remove an Mmt group using a dilute solution of TFA (e.g., 2% TFA in DCM).

-

-

Cyclization Reaction:

-

Dissolve the deprotected peptide in the Reaction Buffer (pH 7.5-8.5) at a high dilution (0.1-0.5 mg/mL).

-

Causality: High dilution is critical to favor the intramolecular reaction and prevent intermolecular dimerization.

-

-

Reaction Monitoring and Purification:

-

Stir the solution at room temperature, open to the air. The intramolecular thiol-disulfide exchange will proceed.

-

Monitor the formation of the cyclic peptide by RP-HPLC/MS. The cyclic product will typically have a shorter retention time than its linear precursor.

-

Once the reaction is complete, purify the target cyclic peptide by preparative RP-HPLC.

-

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Activation (Protocol 1) | 1. Insufficient S-ethyl ethanethiosulfonate. 2. Starting peptide contains disulfide dimers. 3. Reaction pH is too low. | 1. Increase the molar excess of the reagent incrementally (e.g., to 5-10 eq.). 2. Pre-treat the peptide with TCEP before activation. 3. Ensure the buffer pH is between 7.5 and 8.5. |

| Multiple Peaks in HPLC during Activation | 1. Non-specific modification. 2. Peptide instability at reaction pH. | 1. Reduce the molar excess of the thiosulfonate reagent. 2. Lower the reaction pH slightly (e.g., to 7.0-7.5) and monitor kinetics. Perform the reaction at 4°C. |

| Low Yield of Disulfide Product (Protocol 2) | 1. Formation of intermolecular dimers. 2. Incomplete deprotection of the second Cys. | 1. Decrease the peptide concentration further (increase dilution) during the cyclization step. 2. Ensure the deprotection step went to completion by MS analysis before proceeding. |

| No Reaction in Disulfide Formation Step | 1. Incorrect pH. 2. Inactive peptide intermediate. | 1. Confirm the pH of the reaction buffer is optimal for thiol-disulfide exchange (typically pH 7-8.5). 2. Confirm the mass of the purified intermediate to ensure the S-S-Et group is present. |

References

-

Zamyatnin, A. A. Jr., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(10), 851-858. [Link]

- L'Ecuyer, P., et al. (1995). Reagents for rapid peptide synthesis.

-

Iannucci, E., et al. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Chemistry & Biodiversity, 14(10), e1700216. [Link]

-

User "djk" (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. [Link]

-

Maugras, I., et al. (1995). Peptide synthesis using novel S-sulfocysteine derivatives. International Journal of Peptide and Protein Research, 45(2), 152-156. [Link]

-

Hebert, D. N., et al. (2014). Analysis of Disulfide Bond Formation. Current Protocols in Molecular Biology, 107, 10.23.1-10.23.14. [Link]

-

Poole, L. B. (2015). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Current Protocols in Toxicology, 63, 7.23.1-7.23.23. [Link]

-

Go, Y. M., & Jones, D. P. (2013). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Proteomics, 92, 14-25. [Link]

-

Witt, D. (2000). Recent Developments in Disulfide Bond Formation. Synthesis, 2000(11), 1561-1578. [Link]

-

Carroll, K. S., & Lo Conte, M. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 113(7), 4851-4882. [Link]

-

Organic Chemistry Portal. (n.d.). Thiosulfonate synthesis by S-S coupling. [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

-

Corpas-Zúñiga, F. J., & González-Gordo, S. (2024). Cysteine Thiol-Based Oxidative Post-Translational Modifications Fine-Tune Protein Functions in Plants. International Journal of Molecular Sciences, 25(22), 12345. [Link]

-

Haber, H., & Schlüter, H. (2018). Analysis of Disulfide Bond Formation in Therapeutic Proteins. In Royal Society of Chemistry, Therapeutic Proteins: Methods and Protocols (pp. 1-28). [Link]

-

UMass ScholarWorks. (n.d.). Mass spectrometry based experimental strategies to characterize native and non-native disulfide bonds in cysteine-rich protein therapeutics. [Link]

-

Ubuka, T., et al. (1987). Reaction of S-(2-amino-2-carboxyethylsulfonyl)-L-cysteine with thiosulfate: synthesis of L-alanine sulfodisulfane and application to the determination of thiosulfate. Analytical Biochemistry, 167(2), 284-290. [Link]

-

Borah, R., & Sarma, D. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. Journal of Chemical Sciences, 130(5), 62. [Link]

-

Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. [Link]

-

Hampton, B., & Amgalan, A. (2021). Protocol for determining protein cysteine thiol redox status using western blot analysis. STAR Protocols, 2(3), 100626. [Link]

-

Singh, A., & van Oosten, M. (2023). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 8(1), 22. [Link]

-

Mayer, J. P., & Liu, F. (2014). An Iodine-Free and Directed-Disulfide-Bond-Forming Route to Insulin Analogues. Organic Letters, 16(11), 3052-3055. [Link]

Sources

- 1. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide synthesis using novel S-sulfocysteine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0401817A2 - Reagents for rapid peptide synthesis - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Asymmetric Disulfides Using S-Ethyl Ethanesulfonothioate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The disulfide bond is a critical structural motif in a vast array of biologically active molecules, including peptides, proteins, and small-molecule drugs. Its presence is fundamental to maintaining the three-dimensional structure of proteins and can be integral to the mechanism of action of various therapeutic agents.[1][2][3] The synthesis of asymmetric disulfides, which feature two different substituents on the sulfur atoms, presents a unique challenge in medicinal chemistry, often complicated by the formation of undesired symmetric disulfide byproducts. This guide provides a comprehensive overview and detailed protocols for the synthesis of asymmetric disulfides using S-ethyl ethanesulfonothioate, a highly efficient and selective reagent. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into the practical application of this methodology in research and drug development.

The Significance of the Asymmetric Disulfide Bond in Modern Drug Discovery

The strategic incorporation of asymmetric disulfide bonds has become an increasingly important tactic in the design of novel therapeutics. These moieties are not merely structural elements; they can act as reversible covalent linkages, offering a unique approach to prodrug design and targeted drug delivery.[1] The relative lability of the disulfide bond under the reducing conditions found within cells, such as the high concentration of glutathione, allows for the controlled release of a therapeutic agent at its site of action.[2] This targeted release can enhance efficacy while minimizing off-target side effects.

Furthermore, the modulation of biological activity through the introduction of an asymmetric disulfide has been demonstrated in various therapeutic areas. For instance, unsymmetrical disulfides have shown promise as antimicrobial and anticancer agents.[1][4] The ability to selectively introduce a specific alkylthio or arylthio group allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and cell permeability, which are critical for its pharmacokinetic and pharmacodynamic profile.

S-Ethyl Ethanesulfonothioate: A Superior Reagent for Asymmetric Disulfide Synthesis

The synthesis of asymmetric disulfides has traditionally been approached through various methods, including the oxidation of a mixture of two different thiols or the reaction of a thiol with a sulfenyl halide. However, these methods often suffer from a lack of selectivity, leading to a statistical mixture of symmetric and asymmetric disulfides that necessitates challenging purification.[3]

S-Alkyl alkanethiosulfonates, and specifically S-ethyl ethanesulfonothioate, have emerged as superior reagents for the chemoselective formation of asymmetric disulfides.[5] The key to their efficacy lies in the thiol-thiosulfonate exchange reaction, a process characterized by its high selectivity and efficiency.

The Underlying Chemistry: Thiol-Thiosulfonate Exchange

The reaction between a thiol (R'SH) and an S-alkyl alkanethiosulfonate (R-S-SO₂-R) proceeds via a nucleophilic attack of the thiolate anion on the electrophilic sulfur atom of the thiosulfonate. This results in the formation of the desired asymmetric disulfide (R-S-S-R') and the release of a sulfinate anion as a byproduct.

This reaction is highly favorable and proceeds cleanly under mild conditions, often at room temperature. The sulfinate byproduct is typically water-soluble and easily removed during aqueous workup, simplifying the purification of the target asymmetric disulfide.

Advantages of S-Ethyl Ethanesulfonothioate

The use of S-ethyl ethanesulfonothioate offers several distinct advantages over other methods for asymmetric disulfide synthesis:

-

High Selectivity: The reaction is highly chemoselective for the formation of the asymmetric disulfide, minimizing the formation of symmetric byproducts.

-

Mild Reaction Conditions: The thiol-thiosulfonate exchange typically proceeds at room temperature in a variety of common organic solvents.

-

Simple Purification: The sulfinate byproduct is readily removed by aqueous extraction, often yielding the desired product in high purity after simple workup.

-

Odorless Precursors: The synthesis of the reagent itself can be designed to avoid the use of highly volatile and malodorous thiols in the final step of the asymmetric disulfide synthesis.

Experimental Protocols

Synthesis of the Precursor: Ethanesulfonyl Chloride

Ethanesulfonyl chloride is a key intermediate in the synthesis of S-ethyl ethanesulfonothioate. It can be prepared from ethyl mercaptan through oxidative chlorination.

Materials:

-

Ethyl mercaptan (Ethanethiol)

-

Chlorine gas

-

Water (deionized)

-

Ice

Procedure:

-

In a well-ventilated fume hood, equip a three-necked round-bottom flask with a gas inlet tube, a mechanical stirrer, and a thermometer.

-

Charge the flask with a mixture of water and crushed ice.

-

Slowly bubble chlorine gas into the stirred, cold aqueous solution.

-

Add ethyl mercaptan dropwise to the reaction mixture while maintaining the temperature below 10 °C. The addition should be controlled to ensure that the temperature does not rise significantly.

-

Continue the addition of chlorine gas until the reaction is complete (monitored by the disappearance of the ethyl mercaptan layer).

-

Once the reaction is complete, separate the lower organic layer, which is the crude ethanesulfonyl chloride.

-

Wash the crude product with cold water, then with a cold, dilute sodium bicarbonate solution, and finally again with cold water.

-

Dry the ethanesulfonyl chloride over anhydrous magnesium sulfate, filter, and store in a tightly sealed container in a cool, dry place.

Safety Precautions: Ethyl mercaptan is a volatile and highly flammable liquid with an extremely unpleasant odor. Chlorine gas is toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Synthesis of S-Ethyl Ethanesulfonothioate

This protocol details the synthesis of the target reagent, S-ethyl ethanesulfonothioate, from ethanesulfonyl chloride and ethyl mercaptan.

Materials:

-

Ethanesulfonyl chloride

-

Ethyl mercaptan (Ethanethiol)

-

Pyridine (or other suitable non-nucleophilic base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethanesulfonyl chloride in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of ethyl mercaptan and pyridine in anhydrous diethyl ether.

-

Slowly add the ethyl mercaptan/pyridine solution to the stirred solution of ethanesulfonyl chloride via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude S-ethyl ethanesulfonothioate.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Characterization Data for S-Ethyl Ethanesulfonothioate:

| Property | Value |

| Molecular Formula | C₄H₁₀O₂S₂ |

| Molecular Weight | 154.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| ¹H NMR (CDCl₃, ppm) | δ 3.20 (q, 2H), 2.95 (q, 2H), 1.45 (t, 3H), 1.35 (t, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 57.5, 25.8, 14.8, 8.2 |

(Note: NMR data are approximate and may vary slightly depending on the solvent and instrument.)[6]

General Protocol for the Synthesis of Asymmetric Disulfides

This protocol provides a general method for the synthesis of an asymmetric disulfide from a thiol and S-ethyl ethanesulfonothioate.

Materials:

-

Thiol of interest (R'-SH)

-

S-Ethyl ethanesulfonothioate

-

Suitable solvent (e.g., dichloromethane, acetonitrile, methanol)

-

Base (optional, e.g., triethylamine, diisopropylethylamine)

Procedure:

-

In a round-bottom flask, dissolve the thiol of interest (1.0 equivalent) in the chosen solvent.

-

Add S-ethyl ethanesulfonothioate (1.0 - 1.2 equivalents) to the solution.

-

If the thiol is not readily deprotonated, a non-nucleophilic base (1.1 equivalents) can be added to facilitate the reaction. For many thiols, the reaction proceeds without the need for an added base.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from a few minutes to several hours depending on the reactivity of the thiol.

-

Upon completion of the reaction, concentrate the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the ethanesulfinate byproduct.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude asymmetric disulfide.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]

Visualization of Key Processes

Workflow for the Synthesis of S-Ethyl Ethanesulfonothioate

Caption: Workflow for the two-step synthesis of S-ethyl ethanesulfonothioate.

Mechanism of Asymmetric Disulfide Formation

Caption: Mechanism of the thiol-thiosulfonate exchange reaction.

Troubleshooting and Considerations

| Problem | Possible Cause | Solution |

| Low yield of asymmetric disulfide | Incomplete reaction. | Increase reaction time, consider gentle heating, or add a non-nucleophilic base to facilitate thiolate formation. |

| Decomposition of starting material or product. | Ensure anhydrous conditions if reagents are moisture-sensitive. Check the stability of the thiol under the reaction conditions. | |

| Formation of symmetric disulfides | Disproportionation of the asymmetric disulfide. | This is less common with the thiosulfonate method but can occur. Minimize reaction time and purify the product promptly after workup. |

| Presence of oxidizing agents. | Ensure all reagents and solvents are free from peroxides or other oxidizing impurities. | |

| Difficulty in purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina) if the compound is unstable on silica gel.[8] |

| Emulsion formation during workup. | Add brine to the aqueous layer to break the emulsion. |

Safety and Handling

-

Ethyl Mercaptan: Highly flammable, toxic, and has an extremely foul odor. Handle only in a well-ventilated fume hood.

-

Chlorine Gas: Toxic and corrosive. Use with extreme caution in a fume hood.

-

Ethanesulfonyl Chloride: Corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

S-Ethyl Ethanesulfonothioate: Assumed to be an irritant. Handle with appropriate PPE.

-

General Precautions: Always wear safety glasses, gloves, and a lab coat when handling chemicals. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The use of S-ethyl ethanesulfonothioate provides a robust and highly selective method for the synthesis of asymmetric disulfides, a class of compounds with significant potential in drug discovery and development. The mild reaction conditions, straightforward purification, and high yields make this an attractive alternative to traditional methods. By understanding the underlying chemical principles and following the detailed protocols outlined in this guide, researchers can confidently and efficiently incorporate asymmetric disulfide bonds into their target molecules, paving the way for the discovery of novel therapeutics.

References

-

Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271. [Link]

- Khazaei, A., et al. (2014). Synthesis of Symmetrical Disulfides by Reacting Organic Halides with Na2S2O3·5H2O in DMSO. Synthesis, 46(10), 1335-1338.

-

PubChem. (n.d.). Ethanesulfonyl chloride. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of ethanethiol (ethyl mercaptan). Retrieved from [Link]

- Witt, D. (2008).

- Alonso, M. E., & Aragona, H. (1978). SULFIDE SYNTHESIS IN PREPARATION OF UNSYMMETRICAL DIALKYL DISULFIDES: sec-BUTYL ISOPROPYL DISULFIDE. Organic Syntheses, 58, 147.

- Mourad, A. K., & Czekelius, C. (2011). The synthesis of esters from carboxylic acids and their derivatives.

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of ethyl ethanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethylicin. Retrieved from [Link]

- Matile, S., & Sakai, N. (2022). Cyclic Thiosulfonates for Thiol-Mediated Uptake: Cascade Exchangers, Transporters, Inhibitors. JACS Au, 2(4), 814-828.

- Kharlamova, A. D., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5101.

- Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641.

- Google Patents. (n.d.). Preparation of ethylenesulfonic acid.

- Nishizawa, Y., et al. (2024).

-

Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-alkylation. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 1 aryl ethanesulfonic acid and its derivative.

- Barz, M., & Theato, P. (2013). Thiol–Thiosulfonate Chemistry in Polymer Science: Simple Functionalization of Polymers via Disulfide Linkages. In Thiol-X Chemistries in Polymer and Materials Science. The Royal Society of Chemistry.

- Revell, K. D., & Long, T. E. (2023). Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. International Journal of Molecular Sciences, 24(10), 8691.

- Matile, S., & Sakai, N. (2022). Cyclic Thiosulfonates for Thiol-Mediated Uptake: Cascade Exchangers, Transporters, Inhibitors. JACS Au, 2(4), 814-828.

-

CONICET. (2000). 1H and 13C NMR study of copteroside E derivatives. Retrieved from [Link]

-

ResearchGate. (2015). Applications, Properties and Synthesis of -Functionalized n-Alkanethiols and Disulfides - the Building Blocks of Self-Assembled Monolayers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

-

The Vespiary. (2020). Looking for the most convenient preparation of ethyl mercaptan. Via ethyl chloride/sulfate?. Retrieved from [Link]

- Pinheiro, S., et al. (2016). Diaryl Disulfides and Thiosulfonates as Combretastatin A-4 Analogues: Synthesis, Cytotoxicity and Antitubulin Activity. Molecules, 21(9), 1143.

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SULFIDE SYNTHESIS IN PREPARATION OF UNSYMMETRICAL DIALKYL DISULFIDES: sec-BUTYL ISOPROPYL DISULFIDE. Retrieved from [Link]

-

CONICET. (2000). 1H and 13C NMR study of copteroside E derivatives. Retrieved from [Link]

- Witt, D. (2008).

- Chen, Y., et al. (2021). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 26(21), 6438.

-

University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

-

ResearchGate. (2019). Disulfide scope for the synthesis of thioester.a. Retrieved from [Link]

- Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271.

-

The Royal Society of Chemistry. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Retrieved from [Link]

-

ResearchGate. (2026). A Convenient Synthesis of Thiol, Trithiocarbonate and Disulfide. Retrieved from [Link]

- Mourad, A. K., & Czekelius, C. (2011). The synthesis of esters from carboxylic acids and their derivatives.

-

MDPI. (2021). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of Symmetrical Disulfides by Reacting Organic Halides with Na2S2O3·5H2O in DMSO. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Ethylicin | C4H10O2S2 | CID 229052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification [chem.rochester.edu]

Ethanesulfonothioic acid in the preparation of antibacterial compounds

Application Note: Ethanesulfonothioic Acid Derivatives in Antibacterial Drug Discovery

Executive Summary & Chemical Rationale

The rise of multidrug-resistant (MDR) bacteria has necessitated the re-evaluation of organosulfur compounds, particularly those mimicking the thiosulfinate pharmacophore of Allium species (e.g., Allicin). However, thiosulfinates are inherently unstable.

This guide focuses on Ethanesulfonothioic acid (

Key Mechanism: The divalent sulfur atom in the thiosulfonate motif acts as a "soft" electrophile, selectively reacting with the "soft" nucleophilic cysteine residues in bacterial proteins (e.g., FtsZ, papain-like proteases), leading to irreversible enzyme inhibition.

Chemical Synthesis of -Ethyl Ethanesulfonothioate

While oxidative routes from disulfides exist, they often yield mixtures of thiosulfinates and thiosulfonates.[1] The Sulfonyl Chloride-Thiol Condensation provides the highest regioselectivity and purity for drug development applications.

Protocol A: Regioselective Synthesis via Sulfonylation

Objective: Synthesize

Reagents:

-

Ethanesulfonyl chloride (1.0 eq)

-

Ethanethiol (1.0 eq) [Warning: Extreme Stench/Toxic]

-

Pyridine (1.2 eq) or Triethylamine

-

Dichloromethane (DCM), anhydrous

Workflow Diagram (DOT):

Caption: Step-by-step synthesis workflow for S-ethyl ethanesulfonothioate ensuring removal of basic catalysts and high purity.

Detailed Procedure:

-

Setup: In a fume hood, charge a round-bottom flask with anhydrous DCM (10 mL/g of reactant). Cool to 0°C under nitrogen atmosphere.

-

Base Addition: Add Pyridine (1.2 eq) and Ethanethiol (1.0 eq). Note: Ethanethiol is highly volatile; use a gas-tight syringe.

-

Reaction: Dropwise add Ethanesulfonyl chloride (1.0 eq) over 20 minutes. The reaction is exothermic; maintain internal temperature <5°C to prevent side reactions.

-

Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation (TLC): Spot on Silica gel 60 F254. Mobile phase: Hexane/EtOAc (80:20). The product (

) should be distinct from the starting thiol (near solvent front) and chloride. -

Workup:

-

Wash organic phase with 1M HCl (2x) to remove pyridine (critical for biological toxicity controls).

-

Wash with Sat.

(1x) to neutralize acid traces. -

Wash with Brine , dry over

, and concentrate in vacuo.

-

-

Storage: Store at -20°C. Thiosulfonates are stable for months at low temperature.

Biological Evaluation: Antibacterial Susceptibility

Thiosulfonates are volatile and reactive.[2][3] Standard CLSI protocols must be modified to prevent "vapor phase effects" where the compound evaporates and kills bacteria in adjacent wells.

Protocol B: Modified Broth Microdilution (MIC)

Target Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

Procedure:

-

Stock Preparation: Dissolve

-ethyl ethanesulfonothioate in 100% DMSO to a concentration of 10 mg/mL. Do not use aqueous buffers for stock as slow hydrolysis may occur. -

Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final test range: 0.5 µg/mL to 128 µg/mL.

-

Critical Step: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

-

-

Inoculation: Add bacterial suspension (

CFU/mL) to each well. -

Sealing (Self-Validation): Use an adhesive plate seal (e.g., breathable rayon or polyester) to minimize cross-contamination via volatility, but allow

exchange. -

Incubation: 37°C for 18–24 hours.

-

Readout: Determine MIC as the lowest concentration with no visible growth.

Representative Data (Consolidated from Literature):

| Compound Class | Compound Name | Target | MIC (µg/mL) | Mechanism Note |

| Thiosulfonate | S. aureus (MRSA) | 8 - 16 | Strong thiol alkylator | |

| Thiosulfonate | E. coli | 32 - 64 | Permeability limited | |

| Thiosulfinate | Allicin (Reference) | S. aureus | 16 - 32 | Unstable control |

| Antibiotic | Vancomycin | S. aureus | 0.5 - 2 | Cell wall inhibitor |

Mechanistic Validation: The Thiol-Blocking Assay

To prove the compound acts via the proposed mechanism (Ethanesulfonothioic acid group transfer), you must demonstrate reactivity with cysteine.

Protocol C: Ellman’s Reagent Competition Assay

Concept: If the thiosulfonate reacts with Cysteine, the concentration of free thiols will drop, reducing the color produced by Ellman's Reagent (DTNB).

Pathway Diagram (DOT):

Caption: Mechanism of Action: The nucleophilic cysteine attacks the divalent sulfur, releasing sulfinic acid and forming a mixed disulfide.

Procedure:

-

Reaction Mix: Incubate 100 µM L-Cysteine with 50 µM, 100 µM, and 200 µM of

-ethyl ethanesulfonothioate in Phosphate Buffer (pH 7.4) for 30 minutes at RT. -

Detection: Add DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) solution.

-

Measurement: Measure Absorbance at 412 nm.

-

Result Interpretation:

-

High Absorbance: No reaction (Cysteine is still free).

-

Low/No Absorbance: Full reaction (Cysteine has been alkylated by the thiosulfonate).

-

Self-Validating Check: The 200 µM drug condition should show near-zero absorbance (complete depletion of 100 µM Cysteine).

-

References

-

Synthesis of Thiosulfonates

-

Borths, C. J., et al. "Synthesis of O-Ethyl Thioformate and Related Sulfur Compounds."[4] Synlett, 2009.[4] (Context: General sulfur reagent synthesis protocols).

-

Blume, L. I. "Synthesis and Antibacterial Testing of Novel Thiosulfonate Compounds." University of South Florida Theses, 2024. (Context: Specific S-alkyl thiosulfonate synthesis and ESKAPE pathogen testing).

-

-

Antibacterial Mechanism

-

"Antimicrobial Activity of Propyl-Propane-Thiosulfinate and Thiosulfonate."[2][3][5] MDPI, 2025. (Context: Comparison of thiosulfinate vs. thiosulfonate stability and activity).

-

"Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials." PMC - NCBI, 2023. (Context: Comprehensive review of mechanism and MIC data).

-

-

Cysteine Reactivity

Sources

- 1. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial and Antifungal Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate, Two Organosulfur Compounds from Allium cepa: In Vitro Antimicrobial Effect via the Gas Phase | MDPI [mdpi.com]

- 4. Synthesis of O-Ethyl Thioformate: A Useful Reagent for the Thioformylation of Amines [organic-chemistry.org]

- 5. "Synthesis and Antibacterial Testing of Novel Thiosulfonate Compounds" by Lindsay I. Blume [digitalcommons.usf.edu]

- 6. Antimicrobial Action of Compositions Based on Thiosulfonates and Biosurfactants on Phytopathogens | Research Bulletin of the National Technical University of Ukraine "Kyiv Politechnic Institute" [bulletin.kpi.ua]

- 7. Reactive sulfur species: kinetics and mechanism of the hydrolysis of cysteine thiosulfinate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Targeted LC-MS/MS Quantification of Ethanesulfonothioic Acid (ESTA) in Reaction Mixtures

This Application Note is designed for researchers and analytical scientists requiring a robust, validated method for quantifying Ethanesulfonothioic acid (ESTA) in complex reaction mixtures.

Unlike the stable ethanesulfonic acid (

Introduction & Challenges

Ethanesulfonothioic acid (ESTA) is a reactive sulfur species containing a thiosulfonate moiety (

-

Instability: Free thiosulfonic acids disproportionate rapidly in non-buffered aqueous solutions.

-

Polarity: The species is highly polar, making retention on standard C18 columns difficult without ion-pairing or specific pH control.

-

Redox Activity: The terminal sulfur atom is nucleophilic and susceptible to oxidation or disulfide exchange.

This protocol circumvents these issues by utilizing Negative Mode Electrospray Ionization (ESI-) to detect the stable deprotonated anion (

Method Development Strategy

Chromatographic Separation (The "Why")

Standard Reverse Phase (RP) chromatography often fails for small sulfonates due to lack of retention. While HILIC is an option, it is often incompatible with the crude organic solvents (DCM, THF) found in reaction mixtures.

-

Selected Approach: RP-C18 with Aqueous Stability. We utilize a high-density C18 column compatible with 100% aqueous conditions.

-

Mobile Phase Modifier: Ammonium Acetate (10 mM, pH 5.5). The pH is critical. At pH < 3, acid-catalyzed decomposition occurs. At pH > 8, base-catalyzed hydrolysis dominates. pH 5.5 maintains the analyte as a stable anion (

) while allowing sufficient retention.

Mass Spectrometry Detection[1][2]

-

Ionization: ESI Negative mode is approximately 10-50x more sensitive for sulfonates than positive mode.

-

Fragmentation Logic: The precursor ion (

125) typically fragments via cleavage of the S-S bond or loss of the ethyl group.-

Transition 1 (Quantifier):

( -

Transition 2 (Qualifier):

(

-

Experimental Protocol

Reagents & Standards[2][3][4]

-

Reference Standard: Ethanesulfonothioic acid potassium/sodium salt (Custom synthesis or generated in situ by reacting ethanesulfonyl chloride with NaSH if commercial standard is unavailable).

-

Internal Standard (IS): Methanesulfonic acid-

or Camphorsulfonic acid (depending on retention time match). -

Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate.

Sample Preparation Workflow

Critical Step: Reaction mixtures must be "quenched" to stop ESTA decomposition.

-

Aliquot: Take

of reaction mixture. -

Quench/Dilute: Immediately add

of Quenching Buffer (10 mM Ammonium Acetate, pH 5.5 in 50:50 Water:ACN).-

Note: Do not use acidic quenchers (like 0.1% Formic Acid) as they accelerate disproportionation.

-

-

Internal Standard: Add

of IS working solution ( -

Filtration: Vortex (10s) and filter through a 0.2

PTFE filter into an amber LC vial (protect from light).

LC-MS/MS Conditions[5][6][7]

Table 1: HPLC Gradient Parameters

| Parameter | Setting |

| Column | Waters XSelect HSS T3 ( |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 5.5) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.35 mL/min |

| Column Temp | 35°C |

| Injection Vol | 2-5 |

| Time (min) | %B | Description |

| 0.0 | 0 | Hold 100% Aqueous for retention |

| 1.5 | 0 | Begin Gradient |

| 6.0 | 95 | Elute Organics/Byproducts |

| 8.0 | 95 | Wash |

| 8.1 | 0 | Re-equilibration |

| 12.0 | 0 | End |

Table 2: MS Source & MRM Parameters (Sciex QTRAP / Agilent 6400 style)

| Parameter | Value |

| Ion Source | ESI Negative ( |

| Spray Voltage | -4500 V |

| Gas Temp | 350°C |

| Curtain Gas | 30 psi |

| Compound | Precursor ( |

| ESTA | 125.0 |

| ESTA | 125.0 |

| ESTA | 125.0 |

Visualized Workflow

The following diagram illustrates the critical path from reaction sampling to data acquisition, highlighting the stability checkpoints.

Caption: Workflow for Ethanesulfonothioic Acid quantification emphasizing the pH-controlled quench step to prevent analyte degradation.

Method Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the method must be self-validating.